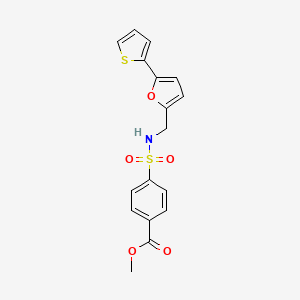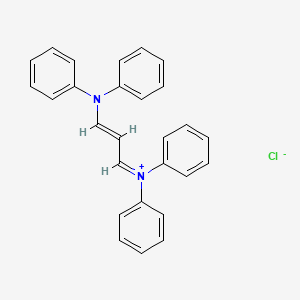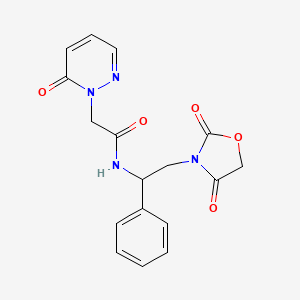
4-(2,4,5-trifluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,4,5-Trifluorophenylacetic acid” is a chemical compound with the molecular formula C8H5F3O2 . It is used for industrial and scientific research purposes .
Synthesis Analysis
An alternate formal synthesis of Sitagliptin phosphate, which uses a compound similar to “2,4,5-Trifluorophenylacetic acid”, is disclosed from 2,4,5-trifluorobenzadehyde in 8 linear steps with an overall yield of 31% .Molecular Structure Analysis
The molecular weight of “2,4,5-Trifluorophenylacetic acid” is 190.12 g/mol . The IUPAC name for this compound is 2-(2,4,5-trifluorophenyl)acetic acid .Chemical Reactions Analysis
The chiral β-amino acid moiety present in sitaglitpin is installed via an asymmetric hydrogenation followed by a stereoselective Hofmann rearrangement as the key steps .Physical And Chemical Properties Analysis
The exact mass of “2,4,5-Trifluorophenylacetic acid” is 190.02416388 g/mol . It has a topological polar surface area of 37.3 Ų .Scientific Research Applications
Benzoxazepin derivatives, such as 4-(2,4,5-trifluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, have garnered attention in scientific research due to their unique structure and potential pharmacological properties. These compounds belong to a broader class of heterocyclic compounds that have been explored for various biological activities. This review focuses on the research applications of these compounds, excluding drug usage, dosage, and side effects information.
Synthesis and Chemical Properties
The synthesis and investigation of benzoxazepin derivatives have been a significant area of interest. For example, the synthesis methods and unique properties of 1,5-benzoxazepines have been reviewed, highlighting their role not only as valuable building blocks in organic synthesis but also for their diverse biological and pharmacological properties. These compounds have demonstrated potential activities such as anticancer, antibacterial, or antifungal activities, and their ability to interact with G-protein-coupled receptors suggests their applicability in treating neuronal disorders like Alzheimer's and Parkinson's disease (Stefaniak & Olszewska, 2021).
Biological Activities and Applications
The exploration of benzoxazepin derivatives in various biological contexts has been extensive. Their role in the development of new drugs is highlighted by their broad range of biological activities. For instance, the potential antimicrobial, anticancer, and anti-inflammatory properties of these compounds have been emphasized, with particular interest in developing novel therapeutics against resistant bacteria and neglected diseases affecting humanity, especially in vulnerable populations (Ferreira et al., 2013).
Environmental Impact and Sustainability
The synthesis of benzoxazepin derivatives also considers current issues in green chemistry, energy saving, and sustainability. The need for more efficient preparations of these compounds that take environmental concerns into account is critical. This includes finding new prototypes for emerging diseases and addressing the challenge posed by bacteria that continue to increase resistance (Ferreira et al., 2013).
Safety and Hazards
properties
IUPAC Name |
4-(2,4,5-trifluorophenyl)-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO2/c16-10-5-12(18)13(6-11(10)17)19-7-9-3-1-2-4-14(9)21-8-15(19)20/h1-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSJCJXPNPSBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1C3=CC(=C(C=C3F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[3-(4-fluorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2913275.png)

![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-2,4-difluorobenzenesulfonohydrazide](/img/structure/B2913278.png)


![7-benzyl-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)


![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2913289.png)


![9a-phenyl-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B2913296.png)
![2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B2913297.png)
